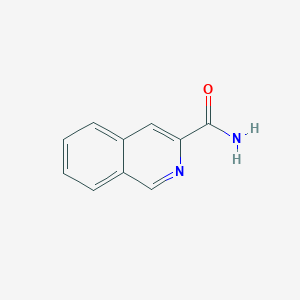

Isoquinoline-3-carboxamide

Overview

Description

Isoquinoline-3-carboxamide is a small molecule with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a solid substance stored at room temperature .

Synthesis Analysis

The synthesis of quinoline compounds, including Isoquinoline-3-carboxamide, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of Isoquinoline-3-carboxamide consists of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine .Chemical Reactions Analysis

Quinoline compounds, including Isoquinoline-3-carboxamide, have been reported to undergo various chemical reactions. For instance, they can undergo nucleophilic substitution reactions . The mild oxidation of the alcoholic side chain of 2-chloroquinolin-3-yl methanol was reported to proceed smoothly using both diethyl diazene-1,2-dicarboxylate (DEAD) and a catalytic amount of zinc bromide in Ph-CH3 at refluxing temperature for 2 h to afford 2-chloroquinoline-3-carbaldehyde .Physical And Chemical Properties Analysis

Isoquinoline-3-carboxamide is a solid substance stored at room temperature . It has a molecular weight of 172.19 .Scientific Research Applications

Neuroinflammation Suppression

Isoquinoline-3-carboxamides, such as laquinimod, have been shown to suppress central nervous system (CNS) autoimmunity. This is achieved through the activation of natural killer (NK) cells via the aryl hydrocarbon receptor, which increases their cytotoxicity against tumor cells and augments their immunoregulatory functions . This application is particularly relevant in the context of multiple sclerosis (MS) and other neuroinflammatory disorders.

Antioxidant Properties

Quinoline motifs, which include isoquinoline-3-carboxamide derivatives, are recognized for their antioxidant capabilities. They act as free radical scavengers, potentially offering protection against oxidative stress-related damage . This property is significant for research into aging, cancer, and neurodegenerative diseases.

Anti-inflammatory Effects

Quinoline-3-carboxamides have anti-inflammatory properties, which have been explored in various models of chronic inflammation. For instance, Paquinimod, a derivative of isoquinoline-3-carboxamide, has been used to treat chronic liver inflammation and fibrosis in mouse models, showcasing its potential for therapeutic applications in human inflammatory diseases .

Antitumor Activity

The compound’s ability to modulate immune responses has implications for cancer research. Isoquinoline-3-carboxamides can improve immunosurveillance and reduce tumor cell metastasis experimentally. This is partly due to their effect on myeloid cells and their interaction with other immune cells, such as dendritic cells .

Antibacterial Activity

Isoquinoline-3-carboxamide derivatives have shown promise as antibacterial agents. Their mode of action includes interfering with bacterial cell processes, which could be harnessed for developing new antibiotics, especially in the face of rising antibiotic resistance .

Drug Design and Development

The structural motif of isoquinoline-3-carboxamide serves as a pharmacophore in medicinal chemistry. Its broad spectrum of bioactivity makes it a valuable template for the design and synthesis of new drugs. Researchers have utilized various synthetic approaches to create derivatives with enhanced efficacy for future drug development .

Mechanism of Action

Target of Action

Isoquinoline-3-carboxamide has been found to primarily target S100A9 , a molecule expressed on the surface of various monocyte populations in the peripheral blood . It also interacts with natural killer (NK) cells and dendritic cells (DCs) .

Mode of Action

Isoquinoline-3-carboxamide interacts with its targets in a complex manner. It binds to S100A9, inhibiting the interaction of S100A9 with two well-known proinflammatory receptors, the Toll-like receptor 4 (TLR4) and receptor of advanced glycation end products (RAGE) . Isoquinoline-3-carboxamide also activates NK cells via the aryl hydrocarbon receptor and increases their DNAX accessory molecule-1 (DNAM-1) cell surface expression .

Biochemical Pathways

The activation of NK cells by Isoquinoline-3-carboxamide improves the cytotoxicity of NK cells against certain types of cells, such as B16F10 melanoma cells . This activation also augments their immunoregulatory functions in certain conditions by interacting with CD155+ dendritic cells (DCs) .

Pharmacokinetics

Studies on similar compounds, such as paquinimod, have shown that these compounds can be efficacious and safe at certain doses .

Result of Action

The result of Isoquinoline-3-carboxamide’s action is a decrease in inflammation and a regression of fibrosis in certain conditions, even when the treatment is initiated after the onset of disease . This is associated with a systemic decrease in the number and reduced activation of disease-promoting transgenic natural killer T (NKT)-II cells and their type 2-cytokine expression profile .

Safety and Hazards

properties

IUPAC Name |

isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSZSACCVDIWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565532 | |

| Record name | Isoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline-3-carboxamide | |

CAS RN |

50458-77-0 | |

| Record name | Isoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

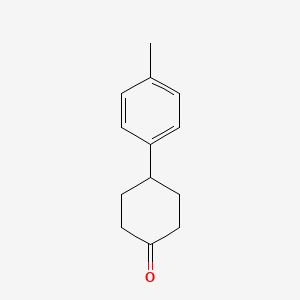

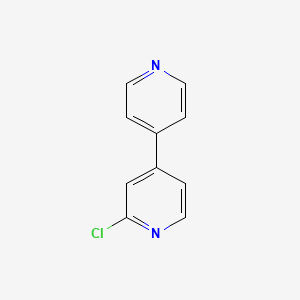

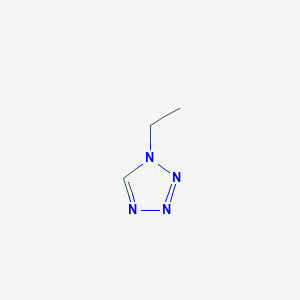

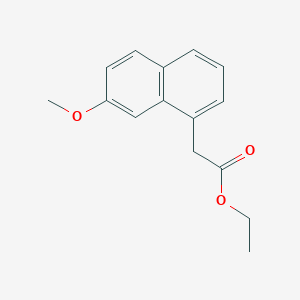

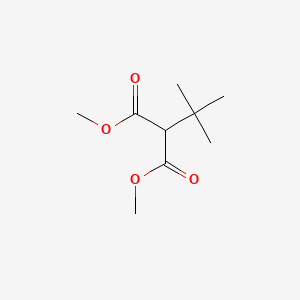

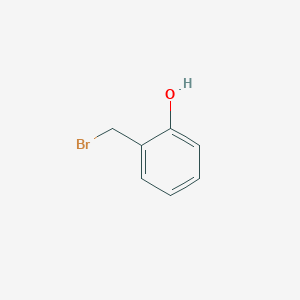

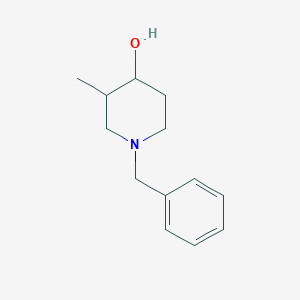

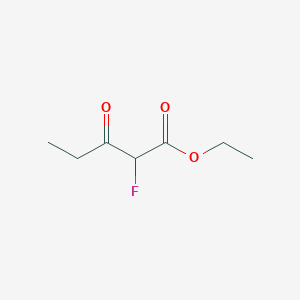

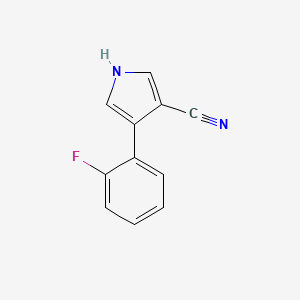

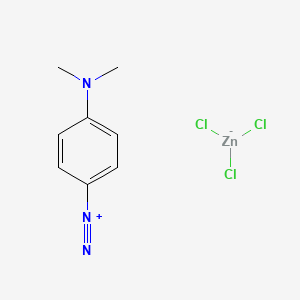

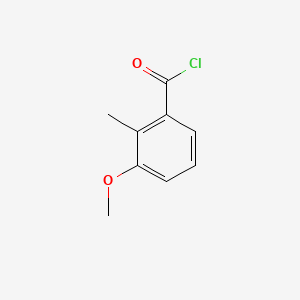

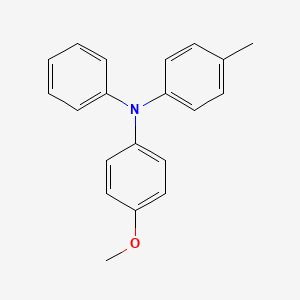

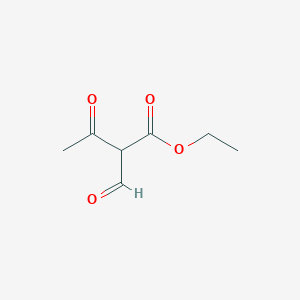

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Isoquinoline-3-carboxamide derivatives, specifically those structurally similar to PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxamide), exhibit high affinity for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR) [, , , , , ]. TSPO is primarily located in the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. While the exact mechanism of action of Isoquinoline-3-carboxamides like PK11195 is not fully elucidated, their binding to TSPO is thought to modulate these downstream processes, influencing cellular responses in various tissues, including the brain [, ].

A: The molecular formula of PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxamide) is C21H21ClN2O, and its molecular weight is 352.86 g/mol [].

ANone: The provided research papers primarily focus on the synthesis, radiolabeling, and biological evaluation of Isoquinoline-3-carboxamide derivatives. They do not provide detailed information on their material compatibility or stability under various conditions. Further research is needed to explore these aspects.

ANone: The provided research focuses on the use of Isoquinoline-3-carboxamides as ligands for TSPO and their potential as therapeutic agents or imaging probes. There is no mention of catalytic properties or applications based on catalysis for this class of compounds.

A: While the provided research does not explicitly detail computational studies on Isoquinoline-3-carboxamides, it highlights the importance of structure-activity relationships (SAR) for this class of compounds []. Computational chemistry tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are valuable for investigating SAR and optimizing compound properties. Such approaches could be applied to Isoquinoline-3-carboxamides to guide the design of novel derivatives with improved potency, selectivity, or pharmacokinetic profiles.

A: Research on Isoquinoline-3-carboxamides, particularly those targeting TSPO, highlights the impact of structural modifications on their binding affinity and selectivity [, , ]. For example, modifications to the substituents on the isoquinoline ring, the carboxamide group, and the aryl group can significantly alter their pharmacological profile. These modifications can affect their interaction with TSPO, influencing their ability to modulate downstream cellular processes.

ANone: While the provided research primarily focuses on the scientific aspects of Isoquinoline-3-carboxamides, it's crucial to acknowledge the importance of SHE regulations throughout their research and development. This includes adhering to appropriate handling procedures, waste disposal protocols, and risk assessments to minimize potential hazards to human health and the environment.

A: The research on Isoquinoline-3-carboxamides provides some insights into their PK/PD properties. Studies using radiolabeled PK11195 analogues in rats indicate uptake in organs such as the adrenal glands, heart, lung, and kidneys []. This suggests distribution to these tissues, while the observed blocking effect of cold PK11195 highlights specific binding to the target. Additionally, research on saquinavir, a compound with a decahydroisoquinoline-3-carboxamide moiety, sheds light on potential metabolic pathways [, ]. The identification of α-hydroxyaldehyde formation through N-dealkylation, primarily mediated by CYP3A enzymes, provides valuable information for understanding the potential metabolism of related Isoquinoline-3-carboxamides. Further research is needed to fully elucidate the ADME profile of different derivatives in various species.

A: Research utilizing Isoquinoline-3-carboxamide derivatives, particularly radiolabeled PK11195, demonstrates their ability to visualize and quantify neuroinflammation in preclinical models [, , ]. For instance, in a rat model of acute neuroinflammation induced by intrastriatal injection of (R,S)-α-amino-3-hydroxy-5-methyl-4-isoxazolopropionique, both [18F]DPA-714 and [11C]PK11195 successfully localized the neuroinflammatory site, with [18F]DPA-714 demonstrating superior performance due to its higher bioavailability and lower nonspecific binding []. Additionally, in experimental autoimmune encephalomyelitis (EAE) rats, a model for multiple sclerosis, [18F]DPA-714 enabled PET imaging of neuroinflammation in the spinal cord, reflecting the increased TSPO expression associated with microglial activation []. These findings highlight the potential of Isoquinoline-3-carboxamides as valuable tools for monitoring neuroinflammatory processes in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.